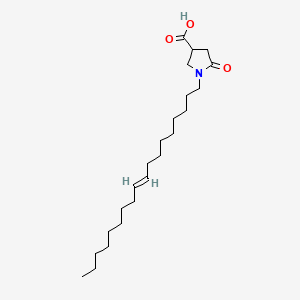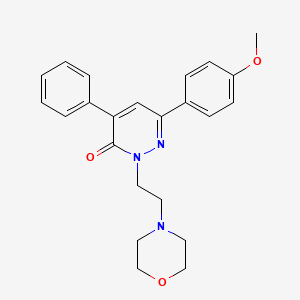
4-(2-(Pyridin-4-yl)vinyl)cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Pyridin-4-yl)vinyl)cinnoline is a heterocyclic compound that features both pyridine and cinnoline moieties This compound is of significant interest due to its unique structural properties, which make it a valuable building block in various chemical syntheses and applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Pyridin-4-yl)vinyl)cinnoline typically involves the condensation of 4-vinylpyridine with cinnoline derivatives. One common method includes the reaction of 4-vinylpyridine with cinnoline-3-carbaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions: 4-(2-(Pyridin-4-yl)vinyl)cinnoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the cinnoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or chlorine for the pyridine ring, and nucleophiles like amines for the cinnoline ring.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted products depending on the reagents and conditions used.
科学的研究の応用
4-(2-(Pyridin-4-yl)vinyl)cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: It is utilized in the development of advanced materials, including polymers and catalysts for various chemical processes.
作用機序
The mechanism of action of 4-(2-(Pyridin-4-yl)vinyl)cinnoline involves its interaction with specific molecular targets and pathways. The pyridine moiety can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The cinnoline ring can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
類似化合物との比較
- 4-(2-(Pyridin-2-yl)vinyl)cinnoline
- 4-(2-(Pyridin-3-yl)vinyl)cinnoline
- 4-(2-(Pyridin-4-yl)vinyl)benzaldehyde
Comparison: 4-(2-(Pyridin-4-yl)vinyl)cinnoline is unique due to the specific positioning of the pyridine and cinnoline rings, which influences its chemical reactivity and potential applications. Compared to its analogs, it may exhibit different coordination chemistry, reactivity towards electrophiles and nucleophiles, and biological activity. The presence of the vinyl group also adds to its versatility in synthetic applications.
特性
CAS番号 |
5387-91-7 |
|---|---|
分子式 |
C15H11N3 |
分子量 |
233.27 g/mol |
IUPAC名 |
4-[(E)-2-pyridin-4-ylethenyl]cinnoline |
InChI |
InChI=1S/C15H11N3/c1-2-4-15-14(3-1)13(11-17-18-15)6-5-12-7-9-16-10-8-12/h1-11H/b6-5+ |
InChIキー |
AINKAHGWLBKAGE-AATRIKPKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC=NC=C3 |
正規SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920835.png)


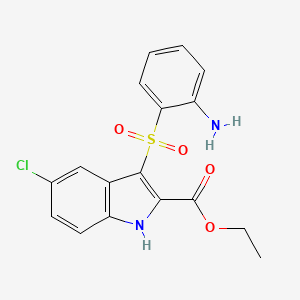
methanone](/img/structure/B12920857.png)
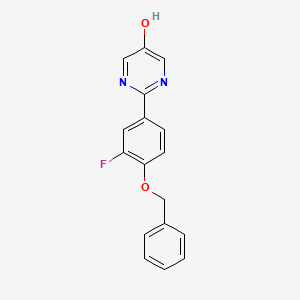
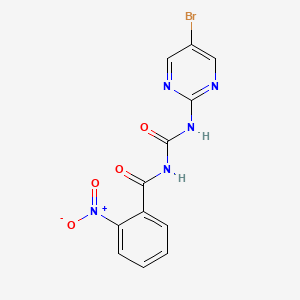
![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)


